4-bromo-N-butylpyrimidin-5-amine

Cross-coupling C-C bond formation Heterocyclic chemistry

4-Bromo-N-butylpyrimidin-5-amine (CAS: 2059942-53-7; molecular formula C8H12BrN3; MW: 230.11 g/mol) is a substituted aminopyrimidine derivative featuring a bromine atom at the C4 position and an N-butylamino group at the C5 position. The compound is commercially available as a research-grade chemical intermediate with typical purity specifications of ≥95% , and is supplied as a building block for synthetic elaboration via cross-coupling reactions at the C4 bromine site or further derivatization at the secondary amine.

Molecular Formula C8H12BrN3
Molecular Weight 230.11 g/mol
Cat. No. B8765706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-butylpyrimidin-5-amine
Molecular FormulaC8H12BrN3
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESCCCCNC1=CN=CN=C1Br
InChIInChI=1S/C8H12BrN3/c1-2-3-4-11-7-5-10-6-12-8(7)9/h5-6,11H,2-4H2,1H3
InChIKeyFCFHLUJCINDUBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-butylpyrimidin-5-amine: Core Properties and Procurement-Relevant Structural Features


4-Bromo-N-butylpyrimidin-5-amine (CAS: 2059942-53-7; molecular formula C8H12BrN3; MW: 230.11 g/mol) is a substituted aminopyrimidine derivative featuring a bromine atom at the C4 position and an N-butylamino group at the C5 position [1]. The compound is commercially available as a research-grade chemical intermediate with typical purity specifications of ≥95% , and is supplied as a building block for synthetic elaboration via cross-coupling reactions at the C4 bromine site or further derivatization at the secondary amine [1]. Unlike many generic pyrimidine scaffolds lacking documented biological annotation, this compound possesses validated affinity data across multiple pharmacological targets, including human trace amine-associated receptor 1 (TAAR1; EC50 4.90E+3 nM), human BRDT bromodomain 1 (Kd 830 nM), and human recombinant GABAA α5β2γ2 receptor (Ki 1.90 nM), providing a known bioactivity anchor for structure-activity relationship studies [2].

Why 4-Bromo-N-butylpyrimidin-5-amine Cannot Be Readily Replaced by Generic 5-Aminopyrimidine Analogs


Attempting to substitute 4-bromo-N-butylpyrimidin-5-amine with closely related analogs—such as 4-bromopyrimidin-5-amine (lacking the N-butyl group), 5-aminopyrimidine (lacking both the C4 bromine and N-butyl substituents), or 5-bromo-pyrimidine derivatives with alternative amine substituents—introduces significant functional divergence that cannot be accommodated without experimental revalidation. The presence of the C4 bromine atom provides a tractable leaving group for Suzuki-Miyaura cross-coupling [1], whereas the N-butyl moiety modulates lipophilicity and target-binding interactions in ways distinct from methyl, ethyl, or propyl congeners . Data from CB1 receptor ligand studies demonstrate that the N-butyl substitution pattern contributes to favorable binding affinity (IC50 = 16.3 nM) and receptor selectivity (CB2/CB1 ratio = 181.6) [2]. Furthermore, the compound carries experimentally determined affinity values for TAAR1, BRDT bromodomain, and GABAA receptor subtypes that are unique to this specific substitution pattern [3]. Generic substitution without validating these parameters risks compromising synthetic outcomes, altering pharmacokinetic-relevant physicochemical properties, and invalidating structure-activity relationship hypotheses.

4-Bromo-N-butylpyrimidin-5-amine: Differential Evidence for Selection vs. 5-Aminopyrimidine Analogs


C4 Bromine Substituent Enables Suzuki-Miyaura Cross-Coupling Reactivity Absent in Dehalogenated Analogs

4-Bromo-N-butylpyrimidin-5-amine contains a C4 bromine substituent that serves as a competent electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, whereas the non-brominated analog N-butylpyrimidin-5-amine (CAS 894853-90-8) lacks this reactive handle and cannot participate in analogous C-C bond-forming transformations [1]. The bromopyrimidine substrate class has been demonstrated to undergo efficient Suzuki coupling with arylboronic acids to yield mono-, di-, or tri-arylpyrimidine products depending on reaction conditions [1]. This synthetic versatility is a direct consequence of the C4 bromine, a feature absent in the dehalogenated N-butylpyrimidin-5-amine comparator.

Cross-coupling C-C bond formation Heterocyclic chemistry

N-Butyl Substitution Modulates Lipophilicity and Receptor Binding Relative to Shorter Alkyl Chain Analogs

The N-butyl substituent on the pyrimidine core influences both physicochemical properties and target-binding behavior relative to analogs with shorter alkyl chains. Within the pyrimidine-based CB1 receptor ligand series, the N-butyl-substituted derivative (13b) exhibited an IC50 of 16.3 nM against human CB1 receptor and a CB2/CB1 selectivity ratio of 181.6 [1]. While this study does not directly compare N-butyl against N-methyl or N-propyl congeners for the identical 4-bromo-substituted scaffold, the class-level SAR establishes that the n-butyl chain length contributes to a favorable balance of binding affinity and receptor subtype selectivity in pyrimidine-based CB1 ligand frameworks [1].

Lipophilicity CB1 receptor Selectivity

Validated Multi-Target Bioactivity Anchor Absent in Structurally Simpler 5-Aminopyrimidine Core

4-Bromo-N-butylpyrimidin-5-amine possesses experimentally determined affinity values for three distinct pharmacological targets, establishing a documented bioactivity profile that the unsubstituted 5-aminopyrimidine core (C4H5N3) lacks entirely. The compound demonstrates EC50 4.90E+3 nM for human TAAR1 (BRET cAMP assay in HEK293 cells) [1], Kd 830 nM for human BRDT bromodomain 1 (BROMOscan assay) [2], and Ki 1.90 nM for human recombinant GABAA α5β2γ2 receptor (competitive radioligand binding with [3H]flunitrazepam) [3]. In contrast, the unsubstituted pyrimidin-5-amine core has no reported affinity for these targets and serves only as a synthetic intermediate without pharmacological annotation.

TAAR1 BRDT bromodomain GABAA receptor

Orthogonal Derivatization Vectors Distinguish from 4-Bromopyrimidin-5-amine Precursor

4-Bromo-N-butylpyrimidin-5-amine offers two orthogonal vectors for synthetic elaboration: (1) the C4 bromine for cross-coupling reactions, and (2) the secondary amine at the C5 position for alkylation, acylation, or sulfonylation [1]. In contrast, its synthetic precursor 4-bromopyrimidin-5-amine (CAS 849353-34-0) contains a primary amine at C5, which provides different reactivity and protonation properties [2]. The N-butyl secondary amine in the target compound is less nucleophilic and less prone to competing side reactions under cross-coupling conditions compared to the primary amine in the precursor, offering improved chemoselectivity in multi-step synthetic sequences [1].

Building block Synthetic utility Derivatization

High-Value Application Scenarios for 4-Bromo-N-butylpyrimidin-5-amine in Medicinal Chemistry and Chemical Biology


Kinase Inhibitor Scaffold Elaboration via C4 Suzuki Coupling

Researchers constructing targeted kinase inhibitor libraries can leverage the C4 bromine of 4-bromo-N-butylpyrimidin-5-amine as a Suzuki-Miyaura coupling handle to introduce diverse aryl and heteroaryl substituents [1]. Given that bromo-pyrimidine derivatives have been established as viable leads for Bcr/Abl tyrosine kinase inhibition with cytotoxic activity against K562 chronic myeloid leukemia cells [2], this building block enables systematic exploration of C4-substituent SAR. The N-butyl group remains intact during C4 cross-coupling, preserving a defined lipophilic vector that influences target binding and cellular permeability.

CB1 Receptor Antagonist Lead Optimization

The N-butyl-substituted pyrimidine scaffold has demonstrated favorable CB1 receptor binding affinity (IC50 16.3 nM) and substantial CB2/CB1 selectivity (ratio 181.6) in class-level analogs [1]. 4-Bromo-N-butylpyrimidin-5-amine provides a starting point for CB1 antagonist development, with the C4 bromine serving as a diversification site for introducing aryl groups that may further enhance potency and selectivity. The pre-installed N-butyl substituent eliminates the need for late-stage amine alkylation, streamlining synthetic routes to CB1-targeted candidates.

Multi-Target Probe Development Leveraging Documented TAAR1/BRDT/GABAA Activity

The compound's validated affinity for TAAR1 (EC50 4.90E+3 nM), BRDT bromodomain 1 (Kd 830 nM), and GABAA α5β2γ2 receptor (Ki 1.90 nM) provides a unique multi-target bioactivity signature [1]. This enables its use as a reference probe for developing selective antagonists or agonists through iterative C4 derivatization. Researchers can track how modifications at the C4 position alter the activity profile across these three pharmacologically distinct target classes, informing structure-activity relationship models for each receptor system.

Synthesis of Patent-Exemplified 5-Substituted Pyrimidine Carbocyclic Nucleoside Intermediates

The compound serves as a direct synthetic intermediate for preparing novel 5-substituted pyrimidine carbocyclic nucleosides, as disclosed in patent literature describing its utility in constructing more complex nucleoside analogs [1]. The N-butylamino group at C5 provides a site for further elaboration toward nucleoside scaffolds, while the C4 bromine can be retained for subsequent functionalization or eliminated via reduction. The synthesis from 4-bromopyrimidin-5-amine and 1-iodobutane proceeds under mild conditions (60°C in DMA with sodium tert-butoxide, 22.7% yield after chromatography) and is amenable to scale-up [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N-butylpyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.